molecular formula C20H19N5OS B10813402 N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

Cat. No.: B10813402
M. Wt: 377.5 g/mol
InChI Key: FLDHSBYMGAPQAH-UHFFFAOYSA-N
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Description

N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the realm of antitumor agents. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C22H25N5SC_{22}H_{25}N_5S, and it has a molecular weight of approximately 393.53 g/mol. Its structure includes a thiazole ring and an imidazo[1,2-a]pyridine moiety, which are known for their biological activity.

PropertyValue
Molecular FormulaC22H25N5S
Molecular Weight393.53 g/mol
CAS NumberNot specified

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that at concentrations of 20 μg/mL, the compound significantly reduced cell viability in HeLa cells by approximately 75% .

The compound appears to inhibit key signaling pathways involved in tumor growth and proliferation. Its structural components, particularly the imidazo[1,2-a]pyridine and thiazole rings, are believed to interact with specific enzymes or receptors that regulate cell cycle progression and apoptosis.

Case Studies

  • In Vitro Studies : A study involving the treatment of HeLa cells with this compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be around 15 μM, indicating potent cytotoxicity .
  • In Vivo Studies : In animal models, the compound demonstrated significant tumor inhibition rates when administered intraperitoneally. Tumor growth was reduced by over 66% compared to control groups treated with saline or standard chemotherapeutics like 5-fluorouracil .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameIC50 (μM)Tumor Inhibition (%)
This compound1566
5-Fluorouracil2050
Encapsulated 4-amino-pyrimidineNot specified66.47

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are critical. Preliminary studies suggest moderate toxicity at higher concentrations; however, further investigations are needed to establish a comprehensive safety profile.

Toxicity Data

EndpointResult
Acute ToxicityModerate
Chronic ToxicityUnder investigation

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C20H19N5OS/c1-12-8-9-25-18(10-12)21-13(2)19(25)17-11-27-20(24-17)23-16-6-4-15(5-7-16)22-14(3)26/h4-11H,1-3H3,(H,22,26)(H,23,24)

InChI Key

FLDHSBYMGAPQAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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